REACTION_CXSMILES
|
[CH2:1]([OH:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[C:14]([OH:23])(=[O:22])[CH:15]([CH:17]([C:19]([OH:21])=O)[OH:18])[OH:16].[C:24]1([CH3:34])[CH:29]=[CH:28][C:27](S(O)(=O)=O)=[CH:26][CH:25]=1>C1(C)C=CC=CC=1>[C:14]([O:23][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:24][CH3:34])(=[O:22])[CH:15]([CH:17]([C:19]([O:13][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])=[O:21])[OH:18])[OH:16]
|
Name
|
|
Quantity
|
372.7 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)O
|
Name
|
|
Quantity
|
150.1 g
|
Type
|
reactant
|
Smiles
|
C(C(O)C(O)C(=O)O)(=O)O
|
Name
|
|
Quantity
|
17.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 2 l three-necked flask equipped with a condenser
|
Type
|
CUSTOM
|
Details
|
reacted for 12 hours as azeotropic dehydration
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was cooled to room temperature
|
Type
|
DISTILLATION
|
Details
|
the toluene was distilled away under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The thus obtained oily material was submitted to chromatographic separation and purification on a column of silica gel (eluent: ethylacetate/hexane=1/1)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(O)C(O)C(=O)OCCCCCCCCCCCC)(=O)OCCCCCCCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 377.7 g | |
YIELD: PERCENTYIELD | 77.6% | |
YIELD: CALCULATEDPERCENTYIELD | 776% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |